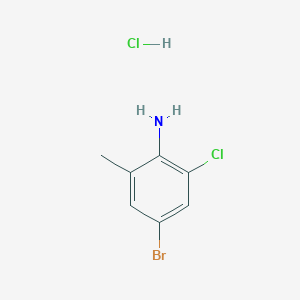

4-Bromo-2-chloro-6-methylaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

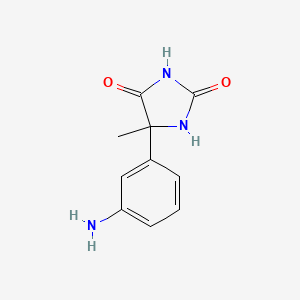

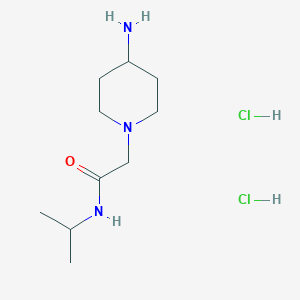

The molecular structure of 4-Bromo-2-chloro-6-methylaniline hydrochloride can be represented by the InChI code:1S/C7H7BrClN.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,10H2,1H3;1H . This compound has a molecular weight of 256.96 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds of this nature are often used in palladium-catalyzed amination reactions .Physical And Chemical Properties Analysis

This compound appears as a powder . It has a molecular weight of 256.96 . The storage temperature is room temperature .Scientific Research Applications

1. Metabolism and Biochemical Interactions

4-Bromo-2-chloro-6-methylaniline hydrochloride is a subject of interest in studies related to liver metabolism. One study investigated the metabolism of halogenated 4-methylanilines in rat liver microsomes, identifying metabolites from side-chain C-hydroxylation and N-hydroxylation. This research highlights the compound's biochemical interactions and potential role in biological systems (Boeren et al., 1992).

2. Synthesis and Chemical Transformations

The compound has been used in various synthetic processes. For instance, it played a role in the synthesis of 6-bromo-2-chloro-4-methylquinoline, a process involving condensation and cyclization reactions (Wlodarczyk et al., 2011). Another study detailed its use in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, highlighting its utility in larger-scale chemical production (Ennis et al., 1999).

3. Spectroscopic Analysis and Structural Studies

Spectroscopic studies, such as Fourier transform infrared and FT-Raman spectral analysis, have been conducted on related compounds like 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. These studies are crucial for understanding the structural and vibrational characteristics of such compounds (Arjunan & Mohan, 2009).

4. Electrophilic Substitution and Chemical Reactions

Research on the electrophilic substitution and chemical reactions involving haloanilines, including compounds similar to this compound, has been explored. These studies contribute to the understanding of the chemical properties and reactivity of haloaniline compounds (Mukarramov, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

4-bromo-2-chloro-6-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFYMQVEBXSXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)

![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)

amine hydrochloride](/img/structure/B1372250.png)